4,6-Dimethyl-N-[(4-sulfamoylphenyl)methyl]pyrimidine-2-carboxamide
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Description
“4,6-Dimethyl-N-[(4-sulfamoylphenyl)methyl]pyrimidine-2-carboxamide” is a derivative of pyrimidine . Pyrimidines are common heterocyclic compounds found in many natural products as well as synthetic drugs with antibacterial, and antimicrobial activities .
Synthesis Analysis
The synthesis of pyrimidines, including “this compound”, often involves the use of organolithium reagents . Pyrimidines containing halogens at the 2- and 4-positions are excellent starting materials for introducing different aryl, alkyl, or heteroaryl groups into the pyrimidine ring . The nucleophilic aromatic substitution (SNAr) reaction is a general approach to the synthesis of a wide variety of pyrimidine derivatives .Chemical Reactions Analysis
The chemical reactions involving pyrimidines often proceed through a sequence of condensation and dehydrogenation steps . The reactions are likely to proceed through a TEMPO complexation/enamine addition/transient α-occupation/β-TEMPO elimination/cyclization sequence .Future Directions
The synthesized spiro-N- (4-sulfamoylphenyl)-2-carboxamide derivatives could be potential candidates for COVID-19 drug development . To confirm these drugs’ antiviral efficacy in vivo, more research is required . This proven method could aid in the search for the SARS-CoV-2 pandemic’s desperately needed medications .
Properties
IUPAC Name |
4,6-dimethyl-N-[(4-sulfamoylphenyl)methyl]pyrimidine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O3S/c1-9-7-10(2)18-13(17-9)14(19)16-8-11-3-5-12(6-4-11)22(15,20)21/h3-7H,8H2,1-2H3,(H,16,19)(H2,15,20,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QOPLGNBHNIOSLV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)C(=O)NCC2=CC=C(C=C2)S(=O)(=O)N)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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